molecular formula C19H26N2O2 B4242442 1-cyclohexyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

1-cyclohexyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4242442
M. Wt: 314.4 g/mol
InChI Key: FOQHVLCQESMBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by a cyclohexyl group, an ethylphenyl group, and a pyrrolidine ring with a ketone and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclohexyl Group: This step often involves a nucleophilic substitution reaction where a cyclohexyl halide reacts with the pyrrolidine ring.

    Attachment of the Ethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where an ethylphenyl ketone is introduced to the intermediate compound.

    Formation of the Carboxamide Group: This final step involves the reaction of the intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and catalysts such as Lewis acids (e.g., aluminum chloride) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-cyclohexyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other pyrrolidinecarboxamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-cyclohexyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-14-8-6-7-11-17(14)20-19(23)15-12-18(22)21(13-15)16-9-4-3-5-10-16/h6-8,11,15-16H,2-5,9-10,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQHVLCQESMBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclohexyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-cyclohexyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 3
1-cyclohexyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-cyclohexyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-cyclohexyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
1-cyclohexyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.